molecular formula C17H18ClNO2S2 B2432861 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797955-53-3

5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2432861
CAS No.: 1797955-53-3
M. Wt: 367.91
InChI Key: YRHJERVWGQIQCD-UHFFFAOYSA-N
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Description

5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H18ClNO2S2 and its molecular weight is 367.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization The compound 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide and its derivatives play a significant role in the field of heterocyclic chemistry, specifically in the synthesis and characterization of novel compounds. Research indicates that similar compounds have been synthesized for various applications, including the development of new materials with potential bioactivity. For instance, studies have synthesized and characterized thiophene derivatives for their potential use as anti-tumor agents, highlighting the compound's relevance in medicinal chemistry (Gomha, Edrees, & Altalbawy, 2016). Additionally, the structural analysis through crystallography and computational methods has been conducted to understand the physical and chemical properties of these compounds, which can be crucial for their application in drug design and material science (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Cytotoxicity and Antimicrobial Activities The cytotoxic and antimicrobial activities of thiophene derivatives have been extensively studied, indicating the potential of these compounds in therapeutic applications. Research on similar compounds, such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, has shown cytotoxic activity against cancer cell lines, suggesting that this compound could also have potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014). Additionally, the antimicrobial properties of similar compounds have been explored, with studies demonstrating significant activity against various bacterial and fungal strains, pointing to the compound's relevance in developing new antimicrobial agents (Prabhudeva, Vivek, & Kumar, 2019).

Nonlinear Optical Properties and Computational Studies The nonlinear optical (NLO) properties of thiophene derivatives have been investigated, with studies showing that these compounds exhibit promising NLO responses. This research area is crucial for the development of new materials for optical and electronic applications. Computational studies, including density functional theory (DFT) calculations, have been conducted to predict the electronic structure and NLO properties of these compounds, providing valuable insights into their potential applications in material science (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).

Properties

IUPAC Name

5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S2/c18-15-7-6-14(22-15)16(20)19-12-17(8-10-21-11-9-17)23-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHJERVWGQIQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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